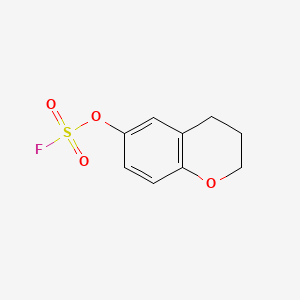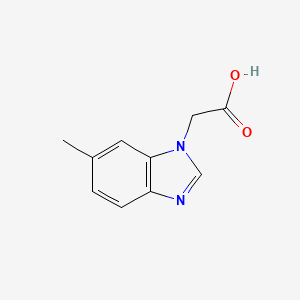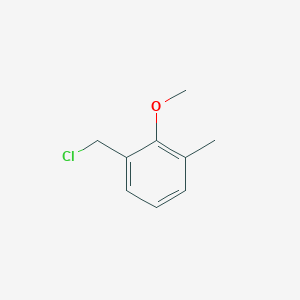![molecular formula C22H19F3N2O B15317450 7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline](/img/structure/B15317450.png)
7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
One common approach is the late-stage difluoromethylation, which involves the formation of C–CF2H bonds using difluoromethylation reagents . This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques to isolate the desired product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
化学反応の分析
Types of Reactions
7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can lead to a wide range of fluorine-substituted quinoline derivatives .
科学的研究の応用
7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure and fluorine content make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: The compound’s stability and electronic properties can be exploited in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Biological Studies: The compound can be used as a probe to study biological processes, including enzyme activity and protein-ligand interactions.
作用機序
The mechanism of action of 7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to potent biological effects . The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
Similar compounds include other fluorinated quinoline derivatives, such as:
6-fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acids: These compounds share a similar quinoline core structure and exhibit antibacterial activity.
7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine: This compound has a similar fluorinated structure and has been studied for its antiviral properties.
Uniqueness
What sets 7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline apart is its unique combination of fluorine atoms and the oxazinyl group, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C22H19F3N2O |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
2-(7,8-difluoroquinolin-3-yl)-4-[(4-fluorophenyl)methyl]-6,6-dimethyl-4,5-dihydro-1,3-oxazine |
InChI |
InChI=1S/C22H19F3N2O/c1-22(2)11-17(9-13-3-6-16(23)7-4-13)27-21(28-22)15-10-14-5-8-18(24)19(25)20(14)26-12-15/h3-8,10,12,17H,9,11H2,1-2H3 |
InChIキー |
CNYFQOPMHOZRRL-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(N=C(O1)C2=CN=C3C(=C2)C=CC(=C3F)F)CC4=CC=C(C=C4)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride](/img/structure/B15317371.png)



![[2-(1-Adamantylamino)-2-oxoethyl] 5-nitrofuran-2-carboxylate](/img/structure/B15317394.png)





![5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B15317424.png)
![(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B15317430.png)
![9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B15317438.png)
